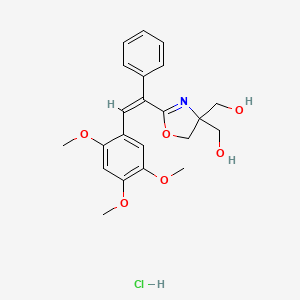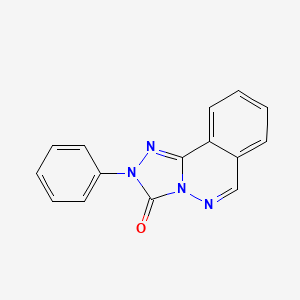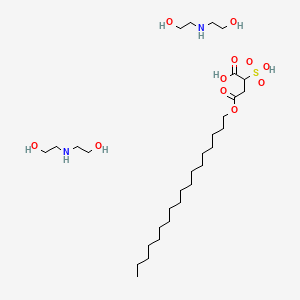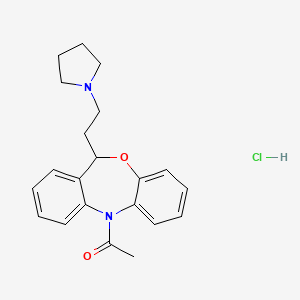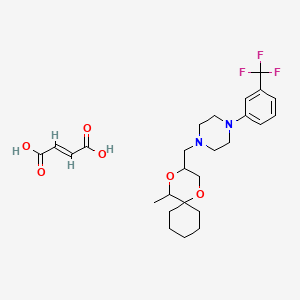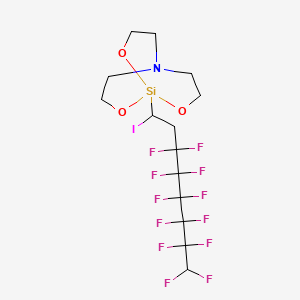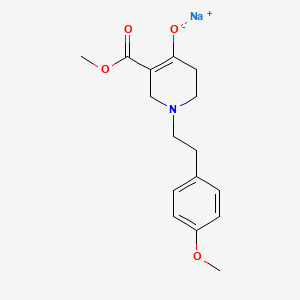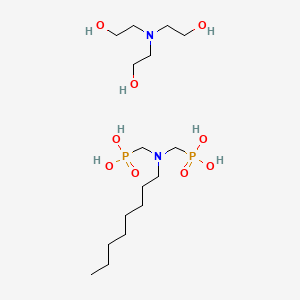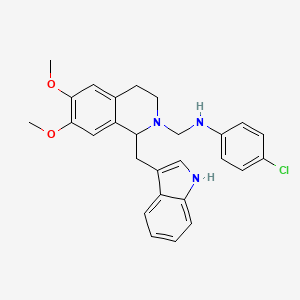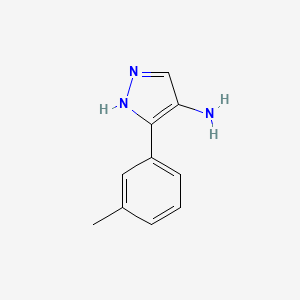
1H-Pyrazol-4-amine, 3-(3-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazol-4-amine, 3-(3-methylphenyl)- is a heterocyclic compound with the molecular formula C11H13N3 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1H-Pyrazol-4-amine, 3-(3-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzoylacetonitrile with hydrazine hydrate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction typically occurs under reflux conditions in ethanol .
Industrial Production Methods
Industrial production of 1H-Pyrazol-4-amine, 3-(3-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazol-4-amine, 3-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1H-Pyrazol-4-amine, 3-(3-methylphenyl)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have revealed that the compound fits well into the binding pockets of these enzymes, leading to effective inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: This compound shares a similar pyrazole core but with different substituents, leading to variations in its chemical and biological properties.
3-Amino-4,5-dihydro-1-phenylpyrazole: Another related compound with a similar structure but different functional groups, affecting its reactivity and applications.
Uniqueness
1H-Pyrazol-4-amine, 3-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
91857-96-4 |
|---|---|
Formule moléculaire |
C10H11N3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
5-(3-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H11N3/c1-7-3-2-4-8(5-7)10-9(11)6-12-13-10/h2-6H,11H2,1H3,(H,12,13) |
Clé InChI |
GCHHQBUSOJUHCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(C=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



